

In-depth Technical Guide to ML358: A Selective SKN-1 Pathway Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ML358 is a first-in-class, potent, and selective small molecule inhibitor of the SKN-1 pathway in nematodes.[1][2] Identified through high-throughput screening, this compound has emerged as a valuable chemical probe for studying the biology of SKN-1, a transcription factor crucial for stress response and detoxification in these organisms. Notably, **ML358** displays selectivity for the nematode SKN-1 pathway over the homologous mammalian Nrf2 pathway, highlighting its potential as a starting point for the development of novel anthelmintics that could act as adjuvants to current therapies.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to **ML358**.

Chemical Structure and Properties

ML358 is chemically identified as N-((2-chloro-5-ethoxy-4-((cyclopentylamino)methyl)phenyl)methyl)-4-chlorobenzamide. Its fundamental properties are summarized in the tables below.

Chemical Identity



Property	Value
IUPAC Name	N-((2-chloro-5-ethoxy-4- ((cyclopentylamino)methyl)phenyl)methyl)-4- chlorobenzamide
CAS Number	1158607-44-3
Molecular Formula	C21H26Cl3NO2
Molecular Weight	430.80 g/mol

Physicochemical Properties

Property	Value	Reference
Solubility	Good aqueous solubility	[1]
Permeability	Good permeability	[1]
Metabolic Stability	Chemically and metabolically stable in human and mouse liver microsomes	[1]

Biological Activity and Selectivity

ML358 is a potent inhibitor of the SKN-1 pathway in the model organism Caenorhabditis elegans. It effectively sensitizes the nematodes to oxidants and existing anthelmintic drugs. A key feature of **ML358** is its high selectivity for the nematode SKN-1 pathway, with no significant activity against the mammalian Nrf2 pathway, which is the homologous detoxification pathway in humans.

In Vitro and In Vivo Activity



Parameter	Value	Species/System
IC50 (SKN-1 Pathway Inhibition)	0.24 μΜ	C. elegans
Emax (SKN-1 Pathway Inhibition)	100%	C. elegans
LC50 (Toxicity)	> 64 μM	C. elegans
LC50 (Toxicity)	> 5.0 μM	Fa2N-4 immortalized human hepatocytes
Nrf2 Pathway Activity	Inactive	Mammalian cells

Mechanism of Action and Signaling Pathway

ML358 exerts its biological effect by inhibiting the SKN-1 signaling pathway. SKN-1 is a key transcription factor in C. elegans that regulates the expression of genes involved in detoxification and stress resistance. Under conditions of oxidative stress, SKN-1 translocates to the nucleus and activates the transcription of its target genes, such as those involved in the Phase II detoxification response.

The precise mechanism by which **ML358** inhibits the SKN-1 pathway is still under investigation. However, it is known to prevent the SKN-1-driven gene expression induced by stressors. The pathway diagram below illustrates the key components of the SKN-1 activation pathway and the putative point of inhibition by **ML358**.

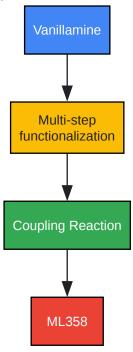


Cellular Stress Oxidative Stress activates Cytoplasm p38/MAPK GSK-3 ML358 phosphorylates phosphorylates /inhibits activation/ (activates) translocation (inhibits) SKN-1 (inactive) translocation Nucleus SKN-1 (active) binds to DNA promotes transcription Detoxification & Stress Response Genes

SKN-1 Signaling Pathway and Inhibition by ML358



General Synthesis Workflow for ML358



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References

- 1. Discovery of ML358, a Selective Small Molecule Inhibitor of the SKN-1 Pathway Involved in Drug Detoxification and Resistance in Nematodes PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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